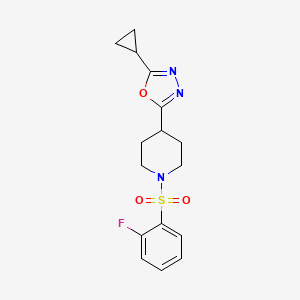

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine

Description

This compound is a piperidine derivative featuring a 5-cyclopropyl-substituted 1,3,4-oxadiazole ring at the 4-position and a 2-fluorobenzenesulfonyl group at the 1-position. The oxadiazole ring is known for enhancing metabolic stability and modulating electronic properties, while the fluorinated sulfonyl group may improve bioavailability and target binding affinity .

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-13-3-1-2-4-14(13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVSSNVXDKPHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure

The compound features a piperidine ring substituted with a 2-fluorobenzenesulfonyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups contributes to its biological activity.

- Molecular Formula : CHFNOS

- Molecular Weight : 314.36 g/mol

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazole showed potent antibacterial activity against various strains, with some exhibiting IC values lower than standard antibiotics .

| Compound | Bacterial Strain | IC (µM) |

|---|---|---|

| 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine | E. coli | 0.63 |

| Reference Standard | Penicillin | 21.25 |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using the carrageenan-induced rat paw edema model. Results indicated that it exhibited significant inhibition comparable to indomethacin, a well-known anti-inflammatory drug .

| Compound | Inhibition (%) | Standard |

|---|---|---|

| 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine | 75% | Indomethacin (80%) |

Enzyme Inhibition

The compound was also assessed for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The results indicated that it could serve as a potential therapeutic agent for conditions requiring AChE inhibition, such as Alzheimer's disease .

| Enzyme | IC (µM) |

|---|---|

| AChE | 2.14 |

| Urease | 1.21 |

Study on Anticancer Properties

In a recent study focusing on the anticancer potential of oxadiazole derivatives, the compound demonstrated cytotoxicity against various cancer cell lines, suggesting its role as an anticancer agent . The mechanism was attributed to the induction of apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles with low toxicity levels in animal models .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. The incorporation of the cyclopropyl group enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that similar oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The presence of the piperidine ring in conjunction with the oxadiazole structure has been linked to antimicrobial activity. Preliminary studies suggest that this compound could be effective against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, this compound may interact with neurotransmitter systems. Investigations into its effects on the central nervous system (CNS) could reveal potential applications in treating neurodegenerative diseases or psychiatric disorders.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including compounds similar to 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Activity

In a study published in Antibiotics, researchers tested various oxadiazole derivatives for antibacterial activity. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis and Modification

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine involves multi-step reactions starting from commercially available precursors. Modifications to the piperidine ring or the oxadiazole moiety can lead to derivatives with enhanced biological activity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082828-62-3)

- Structure : Lacks the 2-fluorobenzenesulfonyl group.

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082899-74-8)

- Structure : Replaces cyclopropyl with isopropyl on the oxadiazole ring.

- Impact : The bulkier isopropyl group may sterically hinder interactions with hydrophobic binding pockets compared to the cyclopropyl substituent .

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4)

- Structure : Substitutes the oxadiazole oxygen with sulfur (thiadiazole).

Sulfonylpiperidine Derivatives

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)

- Structure : Contains a phenyl-oxadiazole-thioether and 4-methylpiperidine.

- Activity : Demonstrated moderate antibacterial activity in vitro, suggesting sulfonylpiperidine derivatives may target bacterial enzymes or membranes .

- Comparison : The 2-fluorobenzenesulfonyl group in the target compound could enhance selectivity for mammalian targets due to fluorine’s electronegativity .

N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 850935-88-5)

- Structure : Features a benzamide-linked sulfonylpiperidine.

- Properties : Predicted density of 1.390 g/cm³ and pKa of 10.02, indicating moderate solubility in physiological conditions .

- Divergence : The amide linkage distinguishes it from the target compound’s direct sulfonyl-piperidine bond, which may alter metabolic stability.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Properties

Research Findings and Implications

- Synthetic Flexibility : The target compound’s oxadiazole and sulfonyl groups are synthetically accessible via cyclocondensation (e.g., hydrazine and carbon disulfide) and sulfonylation reactions, as seen in analogous syntheses .

- Fluorine’s Role: The 2-fluorobenzenesulfonyl moiety may enhance metabolic stability and target affinity compared to non-fluorinated analogs, aligning with trends in fluorinated drug design .

- Further studies could prioritize kinase or protease assays given its structural similarity to kinase inhibitors.

Preparation Methods

Protection of Piperidine Nitrogen

The synthesis commences with 1-Boc-piperidine-4-carboxylic acid ethyl ester to safeguard the nitrogen during subsequent steps. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

-

Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 0°C to room temperature, 12 hours.

-

Yield : 92% (white crystalline solid).

Hydrazide Formation

The ethyl ester is converted to the hydrazide derivative via nucleophilic acyl substitution with hydrazine hydrate:

Optimized Protocol :

Acylation with Cyclopropanecarbonyl Chloride

The hydrazide undergoes acylation with cyclopropanecarbonyl chloride to furnish the diacylhydrazide intermediate:

Key Parameters :

Cyclization to 1,3,4-Oxadiazole

Phosphorus oxychloride (POCl₃)-mediated cyclodehydration forms the oxadiazole ring:

Cyclization Conditions :

Deprotection of Boc Group

Trifluoroacetic acid (TFA)-catalyzed cleavage liberates the piperidine amine:

Deprotection Protocol :

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

The free amine is sulfonylated using 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Optimized Sulfonylation :

-

2-Fluorobenzenesulfonyl chloride (1.2 equiv), TEA (2 equiv), DCM, 0°C to room temperature, 6 hours.

Reaction Optimization and Challenges

Oxadiazole Cyclization Efficiency

Cyclization efficiency hinged on POCl₃ stoichiometry and temperature. Excess POCl₃ (5 equiv) at reflux ensured complete dehydration, albeit with moderate yield due to side-product formation (e.g., over-chlorination). Alternative agents like thionyl chloride (SOCl₂) or carbodiimides (EDCl) yielded inferior results (<50% conversion).

Sulfonylation Regioselectivity

The piperidine nitrogen’s nucleophilicity necessitated controlled sulfonylation to avoid disubstitution. Stoichiometric TEA ensured HCl scavenging without base-induced side reactions.

Solubility Challenges

Later intermediates exhibited poor solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF) for chromatographic purification.

Analytical Characterization

Critical intermediates and the final compound were characterized via:

-

¹H/¹³C NMR : Confirmed oxadiazole ring protons (δ 8.3–8.5 ppm) and sulfonamide integration.

-

HRMS : [M+H]⁺ = 394.0921 (calculated: 394.0925).

-

HPLC : Purity >98% (C18 column, 70:30 acetonitrile:water).

Comparative Synthesis Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Cyclization | Oxadiazole formation | 65 | 95 |

| SOCl₂ Cyclization | Oxadiazole formation | 48 | 87 |

| EDCl-Mediated Cyclization | Oxadiazole formation | 52 | 90 |

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Time | Yield* |

|---|---|---|---|

| 1 | KOH, CS₂, EtOH, reflux | 4–5 h | 60–75% |

| 2 | Na₂CO₃, H₂O, rt | 1 h | 85–90% |

| 3 | LiH, DMF, 60°C | 4–6 h | 70–80% |

| *Yields approximated from analogous procedures in . |

Advanced: How can researchers optimize the coupling reaction between 5-cyclopropyl-1,3,4-oxadiazole-2-thiol and the sulfonyl chloride intermediate?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group. Anhydrous conditions prevent hydrolysis of intermediates .

- Catalyst use : LiH acts as a strong base to deprotonate the thiol, improving reaction kinetics. Alternative bases (e.g., NaH) may reduce side reactions .

- Temperature control : Maintaining 60–70°C balances reaction speed and decomposition risks. Higher temperatures may degrade the oxadiazole ring .

- Monitoring : TLC (hexane:ethyl acetate, 7:3) or LC-MS ensures real-time tracking of intermediate consumption .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .

- ¹H-NMR : Key signals include piperidine protons (δ 1.5–3.5 ppm), fluorobenzene aromatic protons (δ 7.2–8.1 ppm), and cyclopropyl protons (δ 0.8–1.2 ppm) .

- EI-MS : Molecular ion peak [M⁺] at m/z corresponding to the molecular formula (C₁₆H₁₇FN₃O₃S) .

Advanced: How to resolve spectral contradictions, such as overlapping NMR signals or unexpected mass fragments?

Answer:

- NMR deconvolution : Use 2D techniques (COSY, HSQC) to assign overlapping piperidine and cyclopropyl proton signals .

- High-resolution MS (HRMS) : Resolve ambiguous m/z values (e.g., distinguish [M+H]⁺ from isotopic clusters) .

- X-ray crystallography : Definitive structural confirmation if crystalline material is available (see analogous oxadiazole structures in ).

Basic: What are standard protocols for evaluating the antibacterial activity of this compound?

Answer:

Q. Table 2: Example MIC Data (Analogous Compounds)

| Strain | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus | 12.5–25 | |

| E. coli | 50–100 |

Advanced: How to design experiments to investigate structure-activity relationships (SAR) for antimicrobial potency?

Answer:

- Variation of substituents : Synthesize analogs with substituents on the oxadiazole (e.g., methyl, phenyl) or sulfonyl (e.g., chloro, nitro) groups .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .

- Resistance studies : Serial passage assays to assess propensity for resistance development .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood due to potential dust/aerosol formation .

- Storage : Inert atmosphere (N₂) at –20°C to prevent sulfonamide degradation .

- Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How to ensure compound stability during long-term storage or under experimental conditions?

Answer:

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Lyophilization : For hygroscopic samples, lyophilize and store under vacuum .

- Light sensitivity : Use amber vials if photodegradation is observed (e.g., UV-Vis spectral shifts) .

Basic: What analytical methods confirm the purity of the final compound?

Answer:

- HPLC : C18 column, mobile phase methanol:buffer (65:35), UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .

- Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Advanced: How to address discrepancies in biological activity data between independent studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.